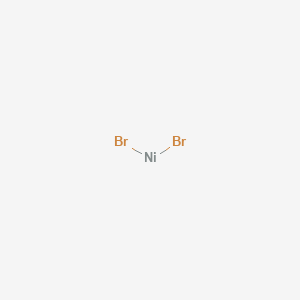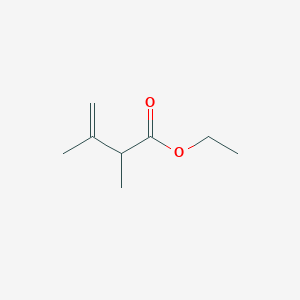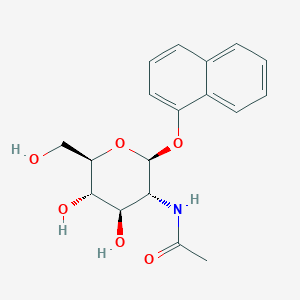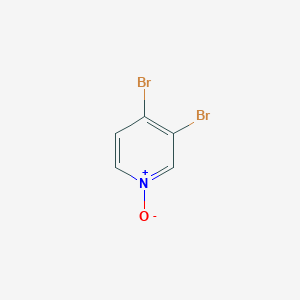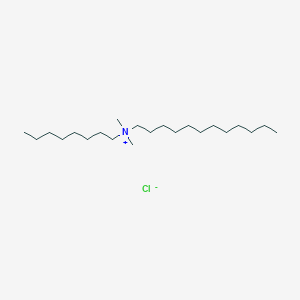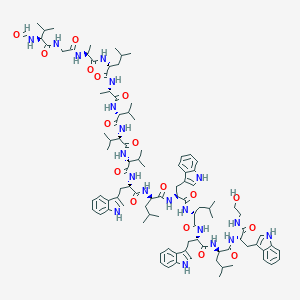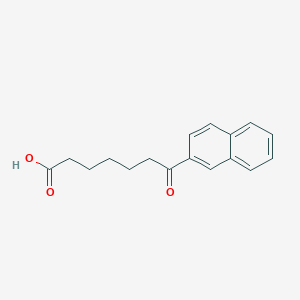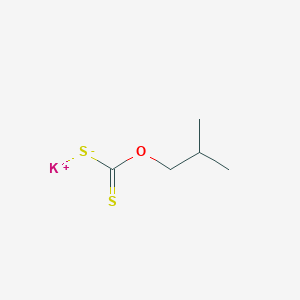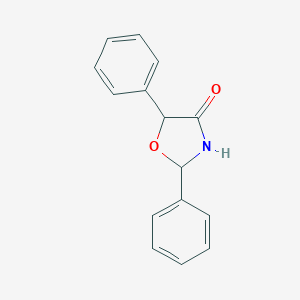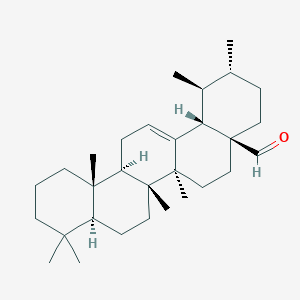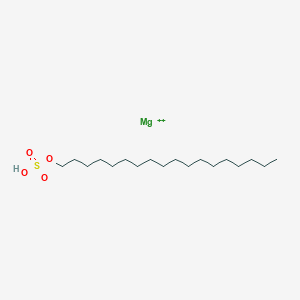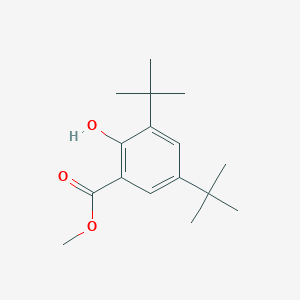
Bismuth tetramer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth tetramer, also known as bismuth subnitrate, is a chemical compound with the molecular formula Bi10O14(OH)4. It is a white, odorless, and tasteless powder that is commonly used in scientific research applications. Bismuth tetramer has been extensively studied due to its unique properties, including its ability to act as an antimicrobial agent and its potential as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Bismuth tetramer tetramer is not fully understood, but it is believed to work by disrupting the cell membranes of microorganisms. This leads to the leakage of cellular contents and ultimately results in the death of the microorganism.
Biochemische Und Physiologische Effekte
Bismuth tetramer has been shown to have low toxicity and is generally considered safe for use in scientific research applications. However, high concentrations of Bismuth tetramer tetramer can cause gastrointestinal irritation and may lead to the formation of Bismuth tetramer deposits in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bismuth tetramer tetramer in lab experiments is its antimicrobial properties, which make it a useful tool for studying the effects of microorganisms on various materials. However, its low solubility in water can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on Bismuth tetramer tetramer. One area of interest is its potential as a catalyst in organic synthesis reactions. Researchers are also exploring its use in new antimicrobial materials and its potential as a treatment for gastrointestinal disorders. Additionally, there is ongoing research into the toxicity and safety of Bismuth tetramer tetramer, particularly with regard to its long-term effects on the body.
Synthesemethoden
Bismuth tetramer is typically synthesized through the reaction of Bismuth tetramer nitrate with sodium hydroxide. The resulting product is a white precipitate that is then washed and dried to obtain the final product. Other methods of synthesis, including hydrothermal synthesis and sol-gel synthesis, have also been explored.
Wissenschaftliche Forschungsanwendungen
Bismuth tetramer has been used in a wide range of scientific research applications. Its antimicrobial properties make it a popular choice for use in medical applications, such as wound care and dental materials. It has also been studied for its potential as a catalyst in various chemical reactions, including the oxidation of alcohols and the synthesis of organic compounds.
Eigenschaften
CAS-Nummer |
12595-65-2 |
|---|---|
Produktname |
Bismuth tetramer |
Molekularformel |
Bi4 |
Molekulargewicht |
835.9216 g/mol |
InChI |
InChI=1S/4Bi |
InChI-Schlüssel |
DKMXBSLUBZRBJQ-UHFFFAOYSA-N |
SMILES |
[Bi].[Bi].[Bi].[Bi] |
Kanonische SMILES |
[Bi].[Bi].[Bi].[Bi] |
Synonyme |
Bismuth tetramer |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



